molecular formula C12H13N3 B053139 6-Ethyl-7-methyl-1,8-dihydroimidazo[4,5-g]indole CAS No. 113711-47-0

6-Ethyl-7-methyl-1,8-dihydroimidazo[4,5-g]indole

Cat. No. B053139
CAS RN: 113711-47-0
M. Wt: 199.25 g/mol
InChI Key: DQPJPULNPDQOFJ-UHFFFAOYSA-N
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Description

6-Ethyl-7-methyl-1,8-dihydroimidazo[4,5-g]indole (EMDI) is a synthetic compound that has been widely used in scientific research. It belongs to the class of indole derivatives and is known to exhibit a range of biological activities. EMDI has been extensively studied for its potential applications in drug discovery, cancer research, and neuroscience.

Mechanism of Action

The exact mechanism of action of 6-Ethyl-7-methyl-1,8-dihydroimidazo[4,5-g]indole is not fully understood. However, it is believed to exert its biological effects by interacting with various molecular targets, including enzymes, receptors, and ion channels. This compound has been shown to inhibit the activity of certain enzymes and to modulate the function of certain receptors and ion channels.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, to inhibit viral replication, and to modulate neurotransmitter release. This compound has also been shown to have antioxidant properties and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

6-Ethyl-7-methyl-1,8-dihydroimidazo[4,5-g]indole is a useful tool in scientific research due to its ability to modulate various biological pathways. It is relatively easy to synthesize and has been shown to be effective in a variety of biological assays. However, this compound also has limitations, including its potential toxicity and its limited solubility in aqueous solutions.

Future Directions

There are many potential future directions for research involving 6-Ethyl-7-methyl-1,8-dihydroimidazo[4,5-g]indole. One area of interest is its potential as a neuroprotective agent. This compound has been shown to modulate neurotransmitter release and to have antioxidant properties, making it a promising candidate for the treatment of neurodegenerative diseases. Another potential area of research is its use in drug discovery. This compound has been shown to exhibit a range of biological activities, making it a potential lead compound for the development of new drugs. Finally, future research could focus on optimizing the synthesis and formulation of this compound to improve its solubility and reduce its toxicity.

Synthesis Methods

6-Ethyl-7-methyl-1,8-dihydroimidazo[4,5-g]indole can be synthesized using a variety of methods, including the Pictet-Spengler reaction, the Fischer indole synthesis, and the Bischler-Napieralski reaction. One of the most common methods involves the condensation of tryptamine and ethyl glyoxalate in the presence of a Lewis acid catalyst.

Scientific Research Applications

6-Ethyl-7-methyl-1,8-dihydroimidazo[4,5-g]indole has been shown to exhibit a range of biological activities, including antitumor, antiviral, and antibacterial effects. It has also been studied for its potential as a neuroprotective agent and for its ability to modulate neurotransmitter release. This compound has been used in a variety of scientific research studies, including drug discovery, cancer research, and neuroscience.

properties

CAS RN

113711-47-0

Molecular Formula

C12H13N3

Molecular Weight

199.25 g/mol

IUPAC Name

6-ethyl-7-methyl-3,8-dihydropyrrolo[2,3-e]benzimidazole

InChI

InChI=1S/C12H13N3/c1-3-8-7(2)15-11-9(8)4-5-10-12(11)14-6-13-10/h4-6,15H,3H2,1-2H3,(H,13,14)

InChI Key

DQPJPULNPDQOFJ-UHFFFAOYSA-N

SMILES

CCC1=C(NC2=C1C=CC3=C2N=CN3)C

Canonical SMILES

CCC1=C(NC2=C1C=CC3=C2N=CN3)C

synonyms

Pyrrolo[2,3-e]benzimidazole, 6-ethyl-1,8-dihydro-7-methyl- (9CI)

Origin of Product

United States

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